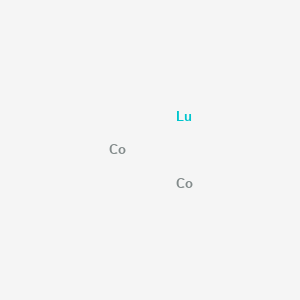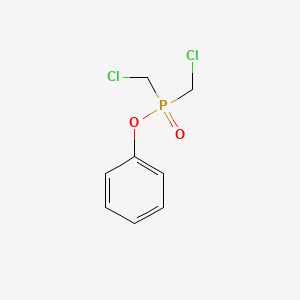
Phenyl bis(chloromethyl) phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl bis(chloromethyl) phosphinate is an organophosphorus compound that contains a phenyl group, two chloromethyl groups, and a phosphinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl bis(chloromethyl) phosphinate can be synthesized through various methods. One common method involves the reaction of phenylphosphinic acid with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and involves the formation of chloromethyl groups on the phosphorus atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl bis(chloromethyl) phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phenyl bis(chloromethyl) phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenyl bis(chloromethyl) phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, and can participate in catalytic processes. Its chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups.
Vergleich Mit ähnlichen Verbindungen
Phenyl bis(chloromethyl) phosphinate can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the chloromethyl groups and has different reactivity.
Bis(chloromethyl) phosphinic acid: Contains two chloromethyl groups but lacks the phenyl group.
Phenylphosphonates: Contain a phosphonate group instead of a phosphinate group, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
14212-98-7 |
|---|---|
Molekularformel |
C8H9Cl2O2P |
Molekulargewicht |
239.03 g/mol |
IUPAC-Name |
bis(chloromethyl)phosphoryloxybenzene |
InChI |
InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
MVERVJKKTZEHEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



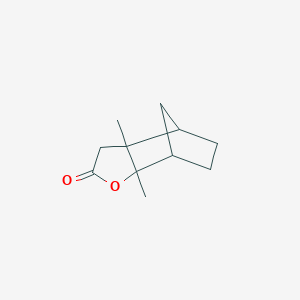
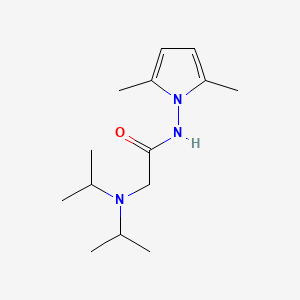
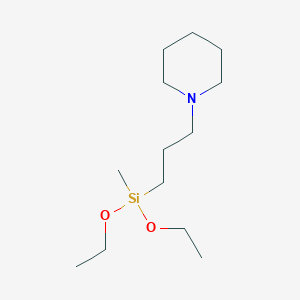
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)

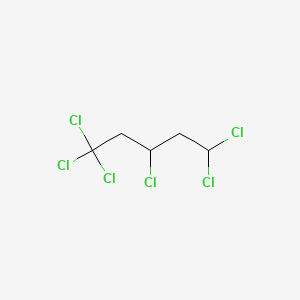

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
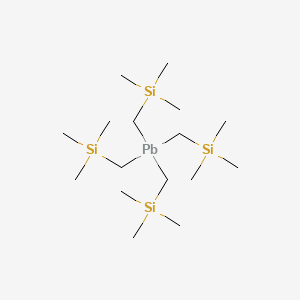
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)
